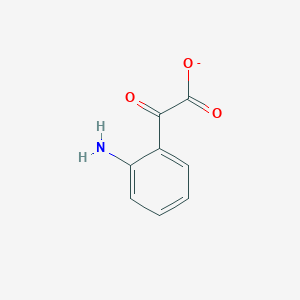

2-Aminophenylglyoxylate

Description

2-Aminophenylglyoxylate is a heterocyclic organic compound characterized by a phenyl ring substituted with an amino group (-NH₂) and a glyoxylate moiety (oxoacetate, -OOC-CO-). This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antibiotics. Its glyoxylate ester group facilitates nucleophilic substitutions, while the aromatic amino group enables participation in coupling reactions, such as amide bond formation. The compound’s stereochemistry and solubility profile (moderate polarity due to the ester and amino groups) influence its applications in drug development and chemical synthesis .

Properties

IUPAC Name |

2-(2-aminophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMWPBBDMIYYMI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6NO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with 2-Aminophenylglyoxylate, enabling comparative analysis of their properties and applications:

Table 1: Key Structural and Functional Differences

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Applications |

|---|---|---|---|

| 2-Aminophenylglyoxylate | Amino, glyoxylate ester | ~195.2 (estimated) | Pharmaceutical intermediates |

| 2-Aminobenzamide | Amino, benzamide (-CONH₂) | ~136.1 | Enzyme inhibitors, polymer science |

| Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | Aminothiazole, glyoxylate ester | 214.2 | Antibiotic intermediates |

| Lilly Phenyl-2-hydroxy-acetylamino Compound | Hydroxy-acetyl, amino, difluorophenyl | 428.3 | Kinase inhibitors (e.g., oncology drugs) |

Key Observations :

- 2-Aminobenzamide: Replaces the glyoxylate ester with a benzamide group, enhancing hydrogen-bonding capacity and thermal stability. This increases its utility in polymer science and protease inhibition .

- Ethyl 2-(2-aminothiazol-4-yl)glyoxylate: Substitutes the phenyl ring with an aminothiazole, improving metabolic stability and antibiotic activity. The ethyl ester group enhances lipophilicity compared to methyl or aryl esters .

- Lilly Compound : Incorporates a difluorophenyl-hydroxy-acetyl group, optimizing target binding affinity in kinase inhibitors. Chiral separation (via Chiralpak® OD) is critical due to stereospecific activity in biological systems .

Reactivity Insights :

- The Lilly compound’s synthesis employs HATU for efficient amide bond formation, reflecting the glyoxylate group’s susceptibility to nucleophilic attack. Isomer separation via chiral chromatography underscores the importance of stereochemical control in bioactive molecules .

- 2-Aminobenzamides are typically synthesized via direct amidation, leveraging the benzamide’s stability under acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.